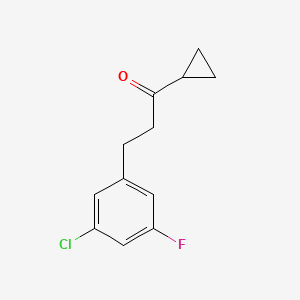

2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone

Description

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO/c13-10-5-8(6-11(14)7-10)1-4-12(15)9-2-3-9/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMINXQCTGGKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644982 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-64-9 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Phenyl-Alkyl Ketone Analogs for Drug Discovery: A Case Study of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone

Foreword

In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's fundamental physicochemical properties are the bedrock of this evaluation, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and ultimate therapeutic efficacy. This guide provides a comprehensive framework for the systematic physicochemical characterization of novel chemical entities, using the hypothetical compound this compound as a practical case study.

As a Senior Application Scientist, my objective is not merely to present a list of properties and protocols. Instead, this document is designed to provide a cohesive, logic-driven narrative that explains the why behind the what. We will explore the causal relationships between a molecule's structure and its behavior, the rationale behind the selection of specific analytical techniques, and the self-validating nature of a well-designed characterization workflow. This guide is intended for researchers, medicinal chemists, and drug development professionals who are tasked with the critical responsibility of selecting and advancing molecules with the highest probability of success.

Molecular Identity and Structural Elucidation

Before any physicochemical properties can be meaningfully assessed, the unambiguous identity and purity of the target compound must be established. The name this compound implies a specific molecular architecture, which serves as our starting point.

Predicted Structure:

The primary and most definitive methods for structural confirmation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR: These techniques provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts, coupling constants, and integration values from ¹H NMR, along with the chemical shifts from ¹³C NMR, allow for the precise assignment of each atom in the predicted structure. The absence of significant unassigned signals is a primary indicator of sample purity.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z). This experimental value can be compared to the calculated exact mass of the proposed elemental formula (C₁₂H₁₂ClFO) to confirm its composition with a high degree of confidence.

Table 1: Predicted and Required Analytical Data for Structural Confirmation

| Parameter | Technique | Expected Result/Rationale |

| Elemental Composition | HRMS | Calculated Exact Mass: 226.0561. Experimental m/z should be within ± 5 ppm. |

| Structural Connectivity | ¹H NMR, ¹³C NMR, COSY, HSQC | A specific pattern of signals corresponding to the cyclopropyl, ethyl, and 3-chloro-5-fluorophenyl moieties. 2D NMR (COSY, HSQC) confirms proton-proton and proton-carbon correlations. |

| Purity | qNMR, HPLC-UV/CAD | Purity should typically be >95% for use in biological and physicochemical assays. Quantitative NMR (qNMR) provides an absolute purity value, while HPLC offers a relative purity assessment. |

Core Physicochemical Properties: The Foundation of "Drug-likeness"

A molecule's journey through the body is governed by its ability to navigate a series of aqueous and lipid environments. The following properties are critical determinants of this behavior and are essential for early-stage compound assessment.

Solubility: The Gateway to Absorption

A compound must be in solution to be absorbed. We assess solubility in both aqueous and organic media to understand its behavior in biological fluids and to inform formulation strategies.

-

Kinetic Solubility: This is a high-throughput measurement of how much of a compound, when added from a concentrated DMSO stock, will remain in an aqueous solution. It is a critical early screen for identifying compounds that may precipitate upon dilution in buffer or plasma.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the solid material in a given solvent. It is a more time-consuming but more definitive measure, crucial for later-stage development.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO.

-

Serial Dilution: The stock solution is serially diluted in DMSO to create a concentration gradient.

-

Aqueous Dilution: A small aliquot (e.g., 2 µL) of each DMSO concentration is added to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a final DMSO concentration of 1%.

-

Incubation: The plate is shaken for a set period (e.g., 2 hours) at room temperature to allow for precipitation to occur.

-

Measurement: The turbidity of each well is measured using a nephelometer, which detects scattered light. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Rationale: This nephelometric approach is favored in early discovery for its speed and low compound consumption. The choice of PBS at pH 7.4 is to mimic physiological conditions.

Lipophilicity (logP/logD): The Balance of Water and Fat

Lipophilicity, the "greasiness" of a molecule, is a key driver of membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water, or the distribution coefficient (logD) at a specific pH.

-

logP: The partition coefficient for the neutral form of the molecule.

-

logD₇.₄: The distribution coefficient at pH 7.4, which accounts for both the neutral and any ionized forms of the molecule. For a neutral ketone like our subject compound, logP and logD₇.₄ are expected to be virtually identical.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

-

Preparation: Prepare a saturated solution of n-octanol with PBS (pH 7.4) and a saturated solution of PBS (pH 7.4) with n-octanol.

-

Compound Addition: A known amount of this compound is dissolved in the pre-saturated PBS.

-

Partitioning: An equal volume of the pre-saturated n-octanol is added. The mixture is shaken vigorously for 1 hour to allow the compound to partition between the two phases.

-

Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic layers.

-

Quantification: The concentration of the compound in each layer is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: logD₇.₄ = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

Workflow for Solubility and Lipophilicity Assessment

Caption: Systematic workflow for evaluating compound stability.

Conclusion and Forward Look

The physicochemical properties detailed in this guide represent the foundational dataset for any novel chemical entity entering a drug discovery pipeline. For this compound, the presence of a halogenated phenyl ring and a cyclopropyl ketone moiety suggests high lipophilicity and low aqueous solubility. These predicted properties would need to be confirmed experimentally using the robust protocols outlined herein. The resulting data would be invaluable for guiding subsequent medicinal chemistry efforts, interpreting results from biological assays, and making informed decisions about the compound's potential for advancement. This systematic and rationale-driven approach to characterization ensures that resources are invested in compounds with the greatest chance of becoming successful therapeutics.

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure, and Methods (2nd ed.). Academic Press.

- Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure, and methods. Academic press.

- Banker, G. S., & Rhodes, C. T. (Eds.). (2002). Modern Pharmaceutics (4th ed.). Marcel Dekker.

- Avdeef, A. (2012).

An In-depth Technical Guide to the Structural Analogs of 2-(3-Chloro-5-fluorophenyl)ethyl Cyclopropyl Ketone

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and potential therapeutic applications of 2-(3-chloro-5-fluorophenyl)ethyl cyclopropyl ketone and its structural analogs. The unique combination of a substituted phenyl ring, an ethyl linker, and a cyclopropyl ketone moiety presents a versatile scaffold for chemical exploration in drug discovery. This document delves into the rationale behind the design of various analogs, detailing synthetic strategies and offering insights into their potential structure-activity relationships (SAR). This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the exploration of novel chemical entities based on this core structure.

Introduction: The Significance of the this compound Scaffold

The cyclopropyl group is a highly valuable motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and unique electronic properties into a molecule.[1] When conjugated with a ketone, the strained three-membered ring can act as a reactive center, participating in various chemical transformations. The this compound scaffold combines this reactive cyclopropyl ketone with a di-substituted phenyl ring through a flexible ethyl linker. The specific halogen substitution pattern on the phenyl ring (chloro and fluoro at the meta positions) significantly influences the molecule's electronic properties and potential interactions with biological targets.

The strategic combination of these structural features makes this scaffold an intriguing starting point for the development of novel therapeutic agents. The exploration of its structural analogs allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. This guide will explore the synthetic pathways to access this core structure and its derivatives, and discuss the rationale for structural modifications based on established principles of medicinal chemistry.

Synthesis of the Core Structure: this compound

A likely synthetic approach would involve the initial preparation of 3-(3-chloro-5-fluorophenyl)propanoic acid. This intermediate can then be converted to its corresponding acid chloride, which can subsequently be used in a Friedel-Crafts acylation reaction with a suitable cyclopropyl precursor, or alternatively, be subjected to a reaction with a cyclopropyl organometallic reagent.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical experimental protocol for the synthesis of the core compound, based on established chemical transformations.

Step 1: Synthesis of 3-(3-chloro-5-fluorophenyl)propanoic acid

-

To a solution of 3-chloro-5-fluorobenzaldehyde (1.0 eq) in pyridine (5 vol), add malonic acid (1.2 eq).

-

Heat the reaction mixture at 90 °C for 4 hours.

-

Cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Filter the resulting precipitate, wash with water, and dry to obtain 3-(3-chloro-5-fluorophenyl)propenoic acid.

-

Dissolve the propenoic acid derivative in ethanol and add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate under reduced pressure to yield 3-(3-chloro-5-fluorophenyl)propanoic acid.

Step 2: Synthesis of 3-(3-chloro-5-fluorophenyl)propanoyl chloride

-

To a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Step 3: Synthesis of this compound

-

Prepare a Grignard reagent from cyclopropyl bromide and magnesium turnings in anhydrous THF.

-

To a solution of the freshly prepared 3-(3-chloro-5-fluorophenyl)propanoyl chloride in anhydrous THF at -78 °C, add the cyclopropyl magnesium bromide solution dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Analogs and Rationale for Their Design

The development of structural analogs of the core molecule is guided by the principles of structure-activity relationship (SAR) studies. Modifications can be systematically introduced at three key positions: the phenyl ring, the ethyl linker, and the cyclopropyl ketone moiety.

Phenyl Ring Analogs

The substitution pattern on the phenyl ring is a critical determinant of the molecule's electronic and steric properties, which in turn affect its biological activity and pharmacokinetic profile.

| Modification | Rationale | Potential Impact |

| Positional Isomers | To explore the optimal positioning of the chloro and fluoro substituents for target interaction. | Altered binding affinity and selectivity. |

| Alternative Halogens | Substitution with bromine or iodine to modulate lipophilicity and potential for halogen bonding. | Changes in membrane permeability and target engagement. |

| Electron-donating/withdrawing groups | Introduction of groups like methoxy, cyano, or trifluoromethyl to probe electronic requirements for activity. | Modulation of the molecule's pKa and electronic character. |

| Heterocyclic replacements | Replacing the phenyl ring with heterocycles like pyridine or thiophene. | Introduction of hydrogen bond donors/acceptors and altered metabolic pathways. |

The synthesis of these analogs would typically involve starting from the corresponding substituted benzaldehydes or phenylacetic acids and following a similar synthetic sequence as outlined for the parent compound.

Ethyl Linker Analogs

The length and rigidity of the linker between the phenyl ring and the cyclopropyl ketone can significantly impact the molecule's conformational flexibility and its ability to adopt an optimal binding pose within a target's active site.

| Modification | Rationale | Potential Impact |

| Chain length variation | Shortening (methyl) or lengthening (propyl) the linker. | Altered spatial orientation of the pharmacophoric groups. |

| Introduction of rigidity | Incorporation of a double bond or a cyclopropane ring within the linker. | Constraining the molecule into a specific conformation, potentially increasing affinity. |

| Introduction of heteroatoms | Replacing a methylene group with an oxygen (ether) or nitrogen (amine) atom. | Introduction of hydrogen bonding capabilities and altered polarity. |

Cyclopropyl Ketone Analogs

The cyclopropyl ketone moiety is a key functional group that can be modified to alter reactivity, metabolic stability, and interactions with the target.

| Modification | Rationale | Potential Impact |

| Replacement of cyclopropyl with other small rings | Use of cyclobutyl or cyclopentyl groups. | Altered ring strain and steric bulk. |

| Substitution on the cyclopropyl ring | Introduction of methyl or other small alkyl groups. | Probing for additional binding pockets and altering metabolic stability. |

| Conversion of the ketone to other functional groups | Reduction to an alcohol, conversion to an oxime, or replacement with an amide. | Altered hydrogen bonding potential and chemical reactivity. |

The synthesis of these analogs would require specific precursors, such as substituted cyclopropyl bromides for Grignard formation or alternative cyclic ketones for ring opening and subsequent elaboration.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively reported, the structural motifs present in the molecule are found in compounds with a wide range of biological activities. Phenyl ketones are known to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2] The cyclopropane ring is a feature of many approved drugs and is known to enhance metabolic stability and potency.[1]

Based on the activities of structurally related compounds, analogs of this scaffold could be investigated for a variety of therapeutic applications, including but not limited to:

-

Oncology: As inhibitors of kinases or other enzymes involved in cell proliferation.

-

Infectious Diseases: As antibacterial or antifungal agents.

-

Neuroscience: As modulators of receptors or enzymes in the central nervous system.

The exploration of a diverse library of analogs is crucial for identifying lead compounds with potent and selective activity for a specific biological target.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel bioactive molecules. Its modular nature allows for systematic structural modifications to optimize its pharmacological profile. This technical guide has provided a comprehensive overview of the synthetic strategies to access the core structure and its analogs, along with the underlying rationale for their design based on established SAR principles. Further investigation into the biological activities of a diverse library of these compounds is warranted to unlock their full therapeutic potential.

References

- Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 333-344.

- Li, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Molecules, 27(19), 6539.

- Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Journal of Sulfur Chemistry, 37(2), 196-209.

-

PubChem. (n.d.). 3-(4-Chloro-3-{[(3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino}phenyl)-3-cyclopropyl-2-methylpropanoic acid. Retrieved from [Link]

- Singh, R., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7013-7016.

- Stephenson, C. R. J., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(49), 15841–15844.

- Toniatti, C., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.

- Wityak, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415.

- Zhang, X., et al. (2013). Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone.

Sources

Synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone

An In-depth Technical Guide to the

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone, a valuable building block for researchers in medicinal chemistry and drug development. We will explore the strategic considerations for its synthesis, present a robust and optimized protocol based on established organometallic chemistry, and discuss the critical parameters that ensure high yield and purity. This guide is intended for an audience of professional chemists and researchers, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating methodologies.

Introduction and Strategic Overview

The target molecule, this compound, incorporates a substituted aromatic ring, an ethyl linker, and a cyclopropyl ketone moiety. The presence of the strained cyclopropyl ring and the specific substitution pattern on the phenyl ring necessitates a carefully planned synthetic strategy. Direct acylation of a substituted phenylethane is generally not feasible due to poor regioselectivity and the deactivating nature of the halogen substituents. Therefore, a more controlled, stepwise approach is required.

Our strategic analysis identifies two primary retrosynthetic disconnections, as illustrated below.

Figure 1: Retrosynthetic analysis of the target ketone.

Approach A , which involves forming the ketone from a phenylacetic acid derivative and a cyclopropyl nucleophile, is the most logical and robust strategy. This route leverages the readily available starting material, 2-(3-Chloro-5-fluorophenyl)acetic acid[1][2], and allows for the introduction of the sensitive cyclopropyl group in a late-stage, controlled manner. Approach B is less favorable due to the potential complexities in preparing the required synthons.

This guide will focus on the execution of Approach A , which consists of two primary steps:

-

Activation of the carboxylic acid to form a highly reactive acyl chloride.

-

Controlled acylation of an organometallic cyclopropyl reagent.

Recommended Synthetic Pathway: Acylation via an Acyl Chloride Intermediate

This pathway is selected for its reliability, high potential yield, and the commercial availability of the key starting material. The overall transformation relies on fundamental and well-understood organic reactions.

Figure 2: Recommended two-step synthetic workflow.

Causality and Experimental Choices

-

Step 1: Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Acyl chlorides are significantly more electrophilic than their parent carboxylic acids, making them suitable for reaction with organometallic reagents.

-

Reagent Choice: Thionyl chloride (SOCl₂) is a cost-effective and efficient choice for this transformation. The byproducts, SO₂ and HCl, are gaseous, which simplifies purification. An alternative, oxalyl chloride, is also highly effective and can be used at lower temperatures, but it is more expensive and toxic. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.

-

-

Step 2: Grignard Acylation: The reaction of an acyl chloride with a Grignard reagent is a classic method for ketone synthesis.[3][4][5]

-

Reagent Choice: Cyclopropylmagnesium bromide is a commercially available or easily prepared Grignard reagent. It serves as a potent cyclopropyl carbanion equivalent.

-

Critical Parameter - Temperature: This is the most critical aspect of the protocol. Grignard reagents can react with the newly formed ketone to produce a tertiary alcohol as an undesired byproduct.[6] To prevent this over-addition, the reaction must be conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath). At this temperature, the intermediate tetrahedral alkoxide complex is stable. It collapses to the ketone only upon warming during the aqueous workup, at which point any excess Grignard reagent has already been quenched. This procedural choice is fundamental to achieving a high yield of the desired ketone.

-

Detailed Experimental Protocol

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before starting any reaction.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |

| 2-(3-Chloro-5-fluorophenyl)acetic acid | 202001-00-1 | 188.58 | 1.0 | Starting Material[1][2] |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.0 - 3.0 | Use freshly distilled or a new bottle. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Catalytic (1-2 drops) | Reaction catalyst. |

| Cyclopropylmagnesium bromide (0.5 M in THF) | 4302-92-3 | 145.32 | 1.1 - 1.2 | Anhydrous solution. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | Use from a solvent purification system. |

| Saturated Aqueous NH₄Cl | 12125-02-9 | 53.49 | Workup | For quenching the reaction. |

| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | 60-29-7 | 74.12 | Extraction | Anhydrous. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent | For drying the organic phase. |

Step-by-Step Procedure

Step 1: Synthesis of 2-(3-Chloro-5-fluorophenyl)acetyl chloride

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-(3-Chloro-5-fluorophenyl)acetic acid (1.0 eq).

-

Add thionyl chloride (2.5 eq) dropwise at room temperature.

-

Add one drop of anhydrous DMF to the mixture. Vigorous gas evolution (SO₂ and HCl) will be observed.

-

Once the initial effervescence subsides, gently heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. This is best done using a rotary evaporator with a vacuum trap cooled by liquid nitrogen or a dry ice/acetone bath to capture the volatile and corrosive SOCl₂.

-

The resulting crude 2-(3-Chloro-5-fluorophenyl)acetyl chloride (a pale yellow oil or low-melting solid) is typically used directly in the next step without further purification.

Step 2:

-

Dissolve the crude acyl chloride from Step 1 in anhydrous THF (approx. 3-5 mL per mmol of starting acid) in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the solution of cyclopropylmagnesium bromide (1.1 eq, 0.5 M in THF) dropwise via a syringe or dropping funnel over 30-45 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete.

-

Quenching: While the reaction is still cold, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction and any excess Grignard reagent. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate or diethyl ether and wash the organic layer sequentially with 1 M HCl (optional, to dissolve magnesium salts), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless or pale yellow oil.

Characterization Data (Predicted)

The identity and purity of the final compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.0-6.8 (m, 3H, Ar-H), ~3.0 (t, 2H, -CH₂-Ar), ~2.8 (t, 2H, -CH₂-CO-), ~1.9 (m, 1H, cyclopropyl-CH), ~1.1-0.9 (m, 4H, cyclopropyl-CH₂). |

| ¹³C NMR | δ (ppm): ~208 (C=O), ~163 (d, J=245 Hz, C-F), ~140 (d, J=8 Hz, C-Cl), ~135 (C-Ar), ~125 (d, J=3 Hz, C-H), ~115 (d, J=21 Hz, C-H), ~113 (d, J=23 Hz, C-H), ~45 (-CH₂-CO-), ~30 (-CH₂-Ar), ~18 (cyclopropyl-CH), ~11 (cyclopropyl-CH₂). |

| IR | ν (cm⁻¹): ~3080 (C-H, cyclopropyl), ~2950 (C-H, alkyl), ~1695 (C=O, ketone), ~1600, 1480 (C=C, aromatic), ~1100 (C-F), ~800 (C-Cl). |

| MS (EI) | m/z: Expected molecular ion peak [M]⁺ and characteristic fragmentation patterns, including loss of the cyclopropyl group and cleavage at the acyl bond. |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from the corresponding phenylacetic acid. The key to a successful synthesis is the activation of the carboxylic acid to an acyl chloride, followed by a carefully temperature-controlled reaction with a cyclopropyl Grignard reagent to prevent over-addition. The protocol described herein is robust, scalable, and relies on well-established chemical transformations, providing a clear and efficient pathway for obtaining this valuable chemical intermediate for further research and development.

References

-

Organic Syntheses. Ketone, cyclopropyl methyl - Organic Syntheses Procedure. Available from: [Link]

-

ACS Publications. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Available from: [Link]

-

Organic & Biomolecular Chemistry. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Available from: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

-

YouTube. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Available from: [Link]

-

Chemguide. reaction of aldehydes and ketones with grignard reagents. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone is a compound of interest, featuring a unique combination of a halogenated phenyl ring, an ethyl linker, and a cyclopropyl ketone moiety. This distinct architecture suggests potential applications in medicinal chemistry, where such motifs are explored to modulate pharmacokinetic and pharmacodynamic properties.[1] A thorough understanding of its three-dimensional structure and electronic properties is paramount, and this is achieved through a multi-faceted spectroscopic approach.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations herein are based on established principles of spectroscopy and comparative analysis with structurally related compounds.[2][3][4] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characterization of complex organic molecules.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Sources

The Synthetic Versatility of 2-(3-Chloro-5-fluorophenyl)ethyl Cyclopropyl Ketone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeutics. The molecule 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone represents a confluence of functionalities—a halogenated aromatic ring, a flexible ethyl linker, and a strained cyclopropyl ketone system—that endows it with a rich and versatile reactivity profile. This guide provides a comprehensive technical overview of the core reactivity of this compound, offering insights into its potential applications and detailed methodologies for its transformation. The strategic placement of chloro and fluoro substituents on the phenyl ring provides metabolic stability and modulates electronic properties, making this scaffold particularly attractive for agrochemical and pharmaceutical research.[1]

Core Molecular Features and Their Influence on Reactivity

The reactivity of this compound is governed by the interplay of its three primary structural components:

-

The 3-Chloro-5-fluorophenyl Group: This electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution under specific conditions and can direct electrophilic attack. The chlorine and fluorine atoms exert strong inductive electron-withdrawing effects, influencing the acidity of adjacent protons and the overall electronic character of the molecule.[2]

-

The Ketone Carbonyl Group: As a classic electrophilic center, the carbonyl carbon is a primary site for nucleophilic attack. Its reactivity is modulated by the adjacent cyclopropyl and ethylphenyl groups.

-

The Cyclopropyl Ring: This strained three-membered ring possesses unique electronic properties, exhibiting some characteristics of a double bond. It can participate in a variety of ring-opening reactions under acidic, basic, or radical conditions, providing a pathway to more complex molecular architectures.[3][4]

I. Reactions at the Ketone Carbonyl

The ketone functionality is a versatile handle for a wide array of chemical transformations, primarily centered around nucleophilic addition to the electrophilic carbonyl carbon.[5][6][7]

A. Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the ketone is susceptible to attack by a diverse range of nucleophiles.[5][8] The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.[6]

Diagram: General Mechanism of Nucleophilic Addition to a Ketone

Caption: Nucleophilic addition to the ketone carbonyl.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Organometallics (R⁻) | Grignard Reagents (RMgX) | Tertiary Alcohol |

| Cyanide (CN⁻) | Potassium cyanide (KCN) | Cyanohydrin |

| Ylides | Wittig Reagents (Ph₃P=CHR) | Alkene |

Experimental Protocol: Reduction of the Ketone to a Secondary Alcohol

This protocol describes the reduction of the ketone to the corresponding secondary alcohol using sodium borohydride, a mild and selective reducing agent.[9][10][11]

Materials:

-

This compound

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the ketone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add deionized water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Add saturated aqueous NH₄Cl solution to the residue and extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude secondary alcohol.

-

Purify the product by flash column chromatography.

B. Reductive Amination

The ketone can be converted to an amine through reductive amination. This process involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, respectively, followed by reduction.

C. The Wolff-Kishner Reduction

For complete deoxygenation of the carbonyl to a methylene group (CH₂), the Wolff-Kishner reduction is a suitable method, particularly for compounds that are sensitive to acidic conditions.[12] This reaction involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under basic conditions at high temperatures.[12]

II. Reactivity of the Cyclopropyl Group

The strained cyclopropyl ring is a key feature that imparts significant synthetic potential to the molecule, primarily through ring-opening reactions.[3]

A. Acid-Catalyzed Ring Opening

In the presence of acid, the carbonyl oxygen can be protonated, which activates the adjacent cyclopropyl ring towards nucleophilic attack and subsequent ring opening.[13][14] This can lead to the formation of various products depending on the reaction conditions and the nucleophile present.[13] For instance, treatment with a strong acid in an inert solvent could lead to rearrangement and cyclization products.[13]

Diagram: Acid-Catalyzed Ring Opening of a Cyclopropyl Ketone

Caption: General pathway for acid-catalyzed ring opening.

B. Reductive Ring Opening

The cyclopropyl ketone moiety can undergo reductive ring opening in the presence of dissolving metal reducing agents or through catalytic hydrogenation under forcing conditions. These reactions can lead to the formation of linear ketone products.

C. [3+2] Cycloadditions

Aryl cyclopropyl ketones can participate in photocatalytic [3+2] cycloaddition reactions, offering a powerful method for the construction of cyclopentane rings.[15] This transformation typically involves a dual-catalyst system with a chiral Lewis acid and a transition metal photoredox catalyst.[15] While the specific substrate this compound has not been reported in this context, the general applicability of this method to aryl cyclopropyl ketones suggests its potential feasibility.[15]

III. Reactions on the Aromatic Ring

The 3-chloro-5-fluorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogen substituents.[16][17][18] However, under forcing conditions, substitution may occur, directed to the positions ortho and para to the activating ethyl ketone substituent, but meta to the deactivating halogens.

A. Electrophilic Aromatic Substitution

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would require harsh conditions and may result in a mixture of products.[16][19] The directing effects of the substituents would need to be carefully considered to predict the major regioisomer.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product Position |

| Nitration | HNO₃, H₂SO₄ | Substitution at C4 or C6 |

| Bromination | Br₂, FeBr₃ | Substitution at C4 or C6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C4 or C6 |

IV. Potential Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in drug development.

-

Scaffold for Library Synthesis: The versatile reactivity of the ketone and cyclopropyl groups allows for the rapid generation of a diverse library of compounds for biological screening.

-

Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for a double bond or a phenyl ring, offering improved metabolic stability and altered conformational properties.

-

Metabolic Stability: The presence of fluorine and chlorine on the aromatic ring can block sites of metabolism, enhancing the pharmacokinetic profile of potential drug candidates.[2]

Conclusion

This compound is a molecule with a rich and multifaceted reactivity profile. The interplay between the ketone, the strained cyclopropyl ring, and the electronically modified aromatic system provides a wealth of opportunities for synthetic chemists. By understanding and harnessing these reactive sites, researchers can access a wide range of novel and complex molecular architectures with potential applications in the development of new pharmaceuticals and agrochemicals. The protocols and mechanistic insights provided in this guide serve as a foundation for the exploration of this promising chemical entity.

References

-

Organic Syntheses. Ketone, cyclopropyl methyl. Available at: [Link].

-

Meggers, E. (2017). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. Available at: [Link].

-

Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link].

-

D'Annibale, A., & Trogolo, C. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Available at: [Link].

- Ishii, A., et al. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.

-

Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link].

-

Clark, J. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link].

-

LibreTexts. (2020). 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link].

-

Wang, C., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Available at: [Link].

-

Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link].

-

Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Organic Chemistry. Available at: [Link].

-

Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at: [Link].

-

Liu, Y., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Available at: [Link].

-

LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link].

-

Waser, M. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Available at: [Link].

-

Chemguide. reduction of aldehydes and ketones. Available at: [Link].

-

ResearchGate. (2025). (PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. ResearchGate. Available at: [Link].

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link].

-

Unknown. Aldehydes and Ketones: Nucleophilic Addition to C=O. Available at: [Link].

-

Leah4sci. (2014). Electrophilic Aromatic Substitution - EAS Introduction. YouTube. Available at: [Link].

-

Chemistry Steps. Reduction of Aldehydes and Ketones. Available at: [Link].

-

Wang, Y., et al. (2026). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. ACS Publications. Available at: [Link].

-

The Organic Chemistry Tutor. (2023). Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction. YouTube. Available at: [Link].

-

Organic Chemistry Data. (2026). Ketone Reduction. Wordpress. Available at: [Link].

-

Unknown. Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. Available at: [Link].

-

NC State University Libraries. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. Available at: [Link].

-

Zhang, Y., et al. (2024). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. Available at: [Link].

-

Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Available at: [Link].

-

ResearchGate. (2025). (PDF) Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. ResearchGate. Available at: [Link].

-

MDPI. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link].

Sources

- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lnct.ac.in [lnct.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

Biological activity screening of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone

An In-Depth Technical Guide to the Biological Activity Screening of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone

Abstract

This guide provides a comprehensive, tiered strategy for the biological activity screening of the novel chemical entity, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a logical, field-proven workflow from initial high-throughput screening to detailed mechanism of action studies and early ADME/Tox profiling. The experimental choices and protocols are detailed with a focus on the underlying scientific rationale, ensuring a self-validating system for data generation and interpretation. Our approach is grounded in established principles of drug discovery, leveraging a multi-parametric assessment to build a comprehensive biological profile of the compound and enable informed decision-making for its progression as a potential therapeutic candidate.

Introduction and Rationale

The compound this compound is a novel small molecule with distinct structural features that suggest potential for biological activity. The rationale for a comprehensive screening cascade is based on the analysis of its key chemical motifs:

-

Cyclopropyl Ketone Moiety: The cyclopropane ring is a prevalent feature in many biologically active compounds.[1] Its strained three-membered ring structure can confer conformational rigidity and influence binding to biological targets. Furthermore, the high C-H bond dissociation energy of the cyclopropyl group can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially improving metabolic stability—a desirable property for drug candidates.[2]

-

3-Chloro-5-fluorophenyl Group: This di-halogenated aromatic ring is a common pharmacophore. The specific substitution pattern can influence electronic properties, lipophilicity, and the potential for specific interactions (e.g., halogen bonding) within a protein's binding pocket.

-

Ethyl Linker: The flexible ethyl chain connects the rigid aromatic and cyclopropyl groups, allowing for multiple potential binding conformations.

Given the absence of prior biological data for this specific molecule, a broad and systematic screening approach is warranted to uncover its therapeutic potential and identify any potential liabilities. This guide proposes a four-tiered screening cascade designed to efficiently identify, confirm, and characterize its biological activity.

The Tiered Screening Cascade: A Strategic Overview

The proposed screening strategy is organized into four sequential tiers. This structure allows for the rapid initial assessment of a broad range of biological activities and progressively focuses resources on the most promising results. This "fail-fast, fail-cheap" approach is a cornerstone of modern drug discovery, ensuring that only compounds with a high probability of success advance.[3]

Caption: A high-level overview of the four-tiered screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to rapidly and cost-effectively screen the compound against a diverse array of biological targets to identify initial "hits".[4] These assays are typically performed at a single high concentration (e.g., 10-20 µM) in a miniaturized format (384- or 1536-well plates).

Core Assay Panels

-

Broad Enzyme Inhibition Panel: Enzymes are common drug targets.[5] A panel targeting major enzyme classes provides a wide net for potential activity.

-

Kinases: A panel of representative serine/threonine and tyrosine kinases.

-

Proteases: Key proteases from different families (e.g., serine, cysteine, metalloproteases).

-

Phosphatases: Counterparts to kinases, crucial in signaling.

-

Rationale: This broad screening is essential as many signaling pathways are regulated by these enzymes. Fluorescence-based assays are often the most common and efficient readout method for HTS.[6]

-

-

GPCR Activation & Antagonism Panel: G-protein-coupled receptors (GPCRs) represent one of the most important classes of drug targets.[7]

-

Targets: A diverse panel of GPCRs covering different families (e.g., Gs, Gi, Gq).

-

Assay Format: Calcium flux assays for Gq-coupled receptors and cAMP assays for Gs/Gi-coupled receptors are standard HTS formats.[8][9]

-

Rationale: This dual-mode screening (agonist and antagonist) maximizes the chances of identifying GPCR modulators.

-

-

General Cell Viability & Cytotoxicity: This is a critical initial screen to identify compounds that are overtly toxic and to provide a baseline for interpreting other cell-based assay results.[10][11]

-

Cell Lines: A panel of 2-3 cell lines of different origins (e.g., HepG2 for liver, HEK293 for kidney, HeLa for cervical cancer) to identify potential tissue-specific toxicity.

-

Assay Format: A metabolic activity assay such as MTT or a cell membrane integrity assay like LDH release.[12][13]

-

Rationale: Early identification of cytotoxicity prevents wasting resources on compounds with a narrow therapeutic window.

-

Experimental Protocol: Generic Enzyme Inhibition HTS Assay (Fluorescence-Based)

This protocol is a template for a single-point HTS screen to identify inhibitors of a target enzyme.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create an intermediate dilution plate for subsequent addition to the assay plate.

-

Assay Plate Preparation: Using an automated liquid handler, dispense 50 nL of the compound from the intermediate plate into a 384-well, low-volume, black assay plate. This will yield a final assay concentration of 10 µM.

-

Controls:

-

Negative Control (0% Inhibition): Wells containing only DMSO vehicle.

-

Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target enzyme.

-

-

Enzyme Addition: Add 5 µL of the target enzyme solution (prepared in appropriate assay buffer) to all wells and mix.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 5 µL of the fluorogenic substrate solution to all wells to start the reaction.

-

Signal Detection: Immediately transfer the plate to a fluorescence plate reader. Read the kinetic generation of the fluorescent product over 20-30 minutes at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Normalize the data using the controls:

-

% Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive) / (Rate_Negative - Rate_Positive))

-

A "hit" is typically defined as a compound causing >50% inhibition or a Z-score > 3.

-

Tier 2: Hit Confirmation and Secondary Assays

Any hits identified in Tier 1 must be rigorously confirmed. The goal of Tier 2 is to eliminate false positives and to quantify the potency of confirmed hits.

Key Confirmation Steps

-

Hit Re-testing: The compound is re-tested in the primary assay to ensure the activity is reproducible.

-

Dose-Response Analysis: Confirmed hits are tested over a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their potency (IC50 for inhibitors, EC50 for activators).[14]

-

Orthogonal Assays: The activity is confirmed using an assay with a different technology or readout. This is crucial for ruling out assay artifacts. For example, if a hit is identified in a GPCR calcium flux assay, it should be confirmed in a β-arrestin recruitment assay.[15][16]

-

Initial Selectivity Profiling: The compound is tested against a small, focused panel of related targets to get an early indication of its selectivity. For instance, a kinase inhibitor hit would be tested against a panel of closely related kinases.

Data Presentation: Hypothetical Dose-Response Data

| Target | Assay Type | Result (IC50/EC50) | Hill Slope | R² |

| Kinase X | TR-FRET | 1.2 µM | 1.1 | 0.992 |

| GPCR Y (Antagonist) | Calcium Flux | 3.5 µM | 0.9 | 0.987 |

| HepG2 Cytotoxicity | MTT | > 50 µM | N/A | N/A |

Tier 3: Mechanism of Action (MoA) Elucidation

For confirmed, potent, and selective hits, understanding the mechanism of action is the next critical step. These studies provide insight into how the compound exerts its biological effect.

MoA Studies for an Enzyme Inhibitor

If the compound is identified as an enzyme inhibitor, the following studies are essential:

-

Enzyme Kinetic Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring enzyme activity at various concentrations of both the substrate and the inhibitor.[17][18] The data is then fit to different inhibition models using Michaelis-Menten kinetics.[19]

-

Reversibility Studies: Assess whether the inhibition is reversible or irreversible. A common method is the "jump-dilution" experiment, where a pre-incubated enzyme-inhibitor complex is rapidly diluted. Recovery of enzyme activity indicates reversible binding.

-

Target Engagement Assays: Confirm that the compound binds to the target protein within a cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.

Caption: A Gq-coupled GPCR signaling pathway, a target for HTS assays.

Tier 4: Early ADME and Toxicology Profiling

Concurrent with MoA studies, it is imperative to evaluate the compound's drug-like properties. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity are major causes of drug candidate failure.[20] Early assessment allows for the deselection of compounds with unfavorable profiles.[3][21]

Standard in Vitro ADME/Tox Panel

-

Metabolic Stability:

-

Plasma Protein Binding:

-

Assay: Equilibrium dialysis or ultracentrifugation.

-

Rationale: Determines the fraction of the compound bound to plasma proteins. Only the unbound fraction is typically pharmacologically active.

-

-

Permeability:

-

Assay: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.

-

Rationale: Predicts passive diffusion and active transport across the intestinal barrier, which is a key factor for oral bioavailability.

-

-

CYP Inhibition:

-

Assay: Fluorometric assays using recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).

-

Rationale: To assess the potential for drug-drug interactions.

-

-

hERG Inhibition:

-

Assay: Patch-clamp electrophysiology or a binding assay.

-

Rationale: A critical safety screen to assess the risk of cardiac arrhythmia (QT prolongation).

-

-

Ames Test (Mutagenicity):

-

Assay: Bacterial reverse mutation assay.

-

Rationale: An early screen for potential genotoxicity.

-

Caption: Workflow for early in vitro ADME/Tox profiling.

Conclusion: Synthesizing Data for Go/No-Go Decisions

The successful completion of this four-tiered screening cascade will yield a comprehensive biological profile for this compound. The decision to advance the compound to the lead optimization stage will be based on a holistic evaluation of all generated data:

-

Potency: Is the on-target activity in the nanomolar to low-micromolar range?

-

Selectivity: Is there a sufficient window between on-target activity and off-target effects?

-

Mechanism of Action: Is the MoA well-defined and therapeutically relevant?

-

ADME/Tox Profile: Does the compound possess acceptable metabolic stability, permeability, and a clean early safety profile?

-

Therapeutic Window: Is there a significant margin between the efficacious concentration (from cell-based activity assays) and the cytotoxic concentration?

By systematically addressing these questions, researchers can confidently decide whether this compound represents a viable starting point for a resource-intensive drug discovery program.

References

-

Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

-

Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. National Institutes of Health. [Link]

-

Yoon, T. P., et al. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

-

Singh, S., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]

-

Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. PubMed. [Link]

-

Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]

-

Fontana, A., et al. (2018). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

-

ION Biosciences. Gαq GPCR assays. [Link]

-

Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

-

Bakulina, O., et al. (2022). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [Link]

-

The Biochemist. (2021). Steady-state enzyme kinetics. Portland Press. [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]

-

Charles River Laboratories. Novel In Vitro Models for Drug Discovery. [Link]

-

RSC Publishing. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. [Link]

-

ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

-

Wikipedia. Enzyme kinetics. [Link]

-

Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

-

Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

-

ACS Publications. (2024). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

-

National Institutes of Health. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. [Link]

-

Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]

-

Assay Genie. High-Throughput Screening Assays. [Link]

-

EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]

-

National Institutes of Health. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]

-

Biocompare. Cytotoxicity Assay. [Link]

-

ResearchGate. (2022). (PDF) Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

-

ACS Publications. (2023). Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. [Link]

-

AscentGene. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

-

National Institutes of Health. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 4. assaygenie.com [assaygenie.com]

- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GPCR Signaling Assays [promega.sg]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. researchgate.net [researchgate.net]

- 15. Tango GPCR Assay System | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Unlocking Therapeutic Potential: A Technical Guide to Investigating 2-(3-Chloro-5-fluorophenyl)ethyl Cyclopropyl Ketone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the potential therapeutic targets for the novel chemical entity, 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone and its derivatives. As a senior application scientist, the following sections are structured to provide not just a methodology, but a strategic and logical framework for the investigation of this compound class, with a primary focus on its promising potential as a modulator of monoamine oxidase (MAO).

Executive Summary: The Rationale for Investigation

The unique structural amalgamation of a substituted phenyl ring, an ethyl linker, and a cyclopropyl ketone moiety in the target compound class presents a compelling case for investigation as a therapeutic agent. The presence of a cyclopropyl group is a well-established pharmacophore in several approved drugs, often conferring enhanced potency and improved metabolic stability. Furthermore, the specific halogenation pattern on the phenyl ring (3-chloro and 5-fluoro) is known to modulate electronic properties that can significantly influence biological activity. Based on extensive analysis of structurally related compounds, this guide posits that the primary and most promising therapeutic target for this class of molecules is Monoamine Oxidase (MAO) , with a potential for selective inhibition of its isoforms, MAO-A and MAO-B.

The Primary Therapeutic Target: Monoamine Oxidase (MAO)

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of various endogenous and exogenous amines, including crucial neurotransmitters like serotonin, dopamine, and norepinephrine. Their dysfunction has been implicated in a range of neurological and psychiatric disorders.

The Scientific Imperative for Targeting MAO

The inhibition of MAO can lead to an increase in the synaptic availability of key neurotransmitters, a mechanism that has been successfully exploited in the treatment of:

-

Depression and Anxiety Disorders: Primarily through the inhibition of MAO-A, which preferentially metabolizes serotonin and norepinephrine.

-

Parkinson's Disease: Primarily through the inhibition of MAO-B, which has a higher affinity for dopamine.

The structural features of this compound derivatives bear a strong resemblance to known MAO inhibitors, particularly those of the cyclopropylamine class.

Proposed Mechanism of Action: Covalent Inhibition

It is hypothesized that the cyclopropyl ketone moiety of the target compounds can act as a mechanism-based inactivator of MAO. The enzyme's flavin adenine dinucleotide (FAD) cofactor is proposed to oxidize the cyclopropylamine (formed in situ or as a metabolite), leading to the formation of a reactive intermediate that covalently binds to the enzyme, resulting in irreversible inhibition.

Diagram of the Proposed MAO Inhibition Pathway

Caption: Proposed mechanism of irreversible MAO inhibition.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring is critical for the potency and selectivity of MAO inhibition.

| Substitution | Predicted Effect on MAO Inhibition | Rationale |

| 3-Chloro | Enhancement of inhibitory activity | The electron-withdrawing nature of chlorine can increase the acidity of the benzylic protons, potentially facilitating the enzymatic oxidation step. |

| 5-Fluoro | Enhancement of inhibitory activity and potential for improved CNS penetration | Fluorine's high electronegativity can enhance binding affinity through favorable electrostatic interactions. Its small size allows it to be well-tolerated in binding pockets. Furthermore, fluorination is a common strategy to increase brain permeability. |

Experimental Validation: A Step-by-Step Guide

The following experimental workflow is designed to rigorously test the hypothesis that this compound derivatives are effective MAO inhibitors.

Experimental Workflow Diagram

Caption: A streamlined workflow for investigating MAO inhibition.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol provides a robust method for determining the inhibitory potential of the synthesized compounds against both MAO-A and MAO-B.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO. The H₂O₂ reacts with a probe to generate a fluorescent signal.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

MAO-A selective inhibitor (e.g., Clorgyline)

-

MAO-B selective inhibitor (e.g., Selegiline)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a dilution series in assay buffer.

-

Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in pre-warmed assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add 50 µL of the diluted enzyme solution.

-

Add 25 µL of the test compound dilution or control (assay buffer for no inhibition, selective inhibitor for positive control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Prepare the detection reagent by mixing the MAO substrate, fluorescent probe, and HRP in assay buffer.

-

Initiate the reaction by adding 25 µL of the detection reagent to each well.

-

-

Data Acquisition: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a non-linear regression curve fit.

-

Determination of Reversibility

To confirm the proposed irreversible mechanism of action, a dialysis or dilution experiment can be performed.

Procedure (Dilution Method):

-

Incubate the MAO enzyme with a high concentration (e.g., 10x IC₅₀) of the test compound for a set period (e.g., 30 minutes).

-

Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer.

-

Immediately measure the residual enzyme activity as described in the in vitro assay.

-

Interpretation: If the inhibition is irreversible, the enzyme activity will not be restored upon dilution. If the inhibition is reversible, a significant portion of the enzyme activity will be recovered.

Concluding Remarks and Future Directions

The structural characteristics of this compound derivatives strongly suggest their potential as novel monoamine oxidase inhibitors. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to validate this hypothesis, determine the potency and selectivity of these compounds, and elucidate their mechanism of action. Positive outcomes from these studies would warrant further investigation into their pharmacokinetic properties, in vivo efficacy in relevant animal models of depression or Parkinson's disease, and ultimately, their potential as next-generation therapeutics for neurological and psychiatric disorders.

References

-

MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

PubMed. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

-

ACS Publications. (2020). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

PubMed. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

-

PubMed Central. (2011). MAO-inhibitors in Parkinson's Disease. Retrieved from [Link]

-

RSC Publishing. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. Retrieved from [Link]

-

Mayo Clinic. (2022). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

The Strategic Synthesis and Application of 2-(3-Chloro-5-fluorophenyl)ethyl Cyclopropyl Ketone: An In-depth Technical Guide for Pharmaceutical Development

Abstract